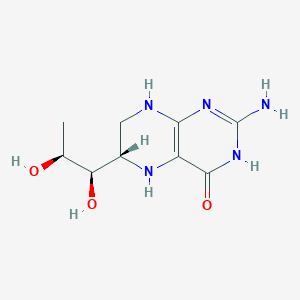

(6S)-Tetrahydrobiopterin

Descripción general

Descripción

(6S)-Tetrahydrobiopterin is a naturally occurring pteridine derivative that plays a crucial role as a cofactor in the hydroxylation of aromatic amino acids. It is essential for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is also involved in the production of nitric oxide, a critical signaling molecule in the cardiovascular system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-Tetrahydrobiopterin typically involves the reduction of biopterin or its derivatives. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of this compound from simple precursors. This method is advantageous due to its high yield and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(6S)-Tetrahydrobiopterin undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to dihydrobiopterin and further to biopterin.

Reduction: It can be reduced back to its active form from dihydrobiopterin.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Strong nucleophiles like thiols or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include dihydrobiopterin, biopterin, and various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(6S)-Tetrahydrobiopterin (BH4) and its Applications

This compound, commonly known as tetrahydrobiopterin or BH4, is a crucial cofactor involved in various biochemical processes in the human body . It plays a significant role in the metabolism of amino acids, the synthesis of neurotransmitters, and the production of nitric oxide . Its deficiency can lead to severe health issues, making its applications in clinical and therapeutic settings increasingly important .

Biochemical Functions of Tetrahydrobiopterin

Tetrahydrobiopterin (BH4) is essential for several key enzymatic reactions . Predominantly, it functions as a cofactor for enzymes that catalyze the conversion of amino acids and synthesize monoamine neurotransmitters . The primary functions include:

- Phenylalanine Hydroxylase (PAH) Cofactor: BH4 is essential for PAH, which converts L-phenylalanine to L-tyrosine. A deficiency in BH4 can result in a buildup of L-phenylalanine, leading to phenylketonuria (PKU), a condition marked by severe neurological problems .

- Tyrosine Hydroxylase (TH) Cofactor: BH4 supports TH, which converts L-tyrosine to L-DOPA, a precursor of dopamine. Insufficient BH4 can lead to deficiencies in dopamine, norepinephrine, and epinephrine. Dopamine-responsive dystonia, a condition resulting from GTPCH-related BH4 deficiency, is often treated by restoring dopamine levels in the brain .

- Tryptophan Hydroxylase (TPH) Cofactor: BH4 serves as a cofactor for TPH, facilitating the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a precursor of serotonin .

Therapeutic Applications

BH4 has a wide range of therapeutic applications, primarily centered on addressing deficiencies and improving various health conditions .

Phenylketonuria (PKU)

PKU is one of the most well-known conditions associated with BH4 deficiency. BH4-responsive PKU patients can benefit from BH4 supplementation to help manage phenylalanine levels .

Case Study: A BioMarin-funded study in 2015 indicated that PKU patients who responded positively to BH4 also experienced a reduction in ADHD symptoms .

Neurological and Psychiatric Disorders

BH4's role in neurotransmitter synthesis makes it relevant in treating several neurological and psychiatric conditions .

- Depression: BH4 has been investigated for its potential involvement in the pathophysiology of depression, though current evidence remains inconclusive .

- Autism: A pilot study in 1997 suggested that BH4 might alleviate autism symptoms in a subgroup of children, though further double-blind trials with longer outcome measurements are needed . A 2010 paper indicated BH4 treatment could improve ASD symptomatology in some individuals and is safe .

- Schizophrenia: Studies have indicated that individuals with schizophrenia may have lower levels of BH4 .

- MECFS and Long Covid: Research is being conducted to explore whether individuals with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) or Long Covid have a BH4 deficiency .

Cardiovascular Diseases

BH4 is crucial for nitric oxide production, which regulates blood pressure and flow, making it a potential therapeutic target for cardiovascular diseases .

- Endothelial Dysfunction: In endothelial cells, endothelial nitric oxide synthase depends on BH4 availability. Increasing BH4 levels can maintain endothelial nitric oxide synthase function in disease models like diabetes, atherosclerosis, and hypoxic pulmonary hypertension .

- Hypertension: Studies have demonstrated that the oxidation of BH4 in hypertensive vessels leads to endothelial nitric oxide synthase uncoupling, increasing reactive oxygen species (ROS) and reducing nitric oxide production . Oral BH4 treatment has been shown to prevent eNOS uncoupling and reduce blood pressure increases in hypertensive mice .

Neuroprotection in Prenatal Hypoxia

BH4 depletion in the hypoxic brain can lead to toxin production. Preclinical studies in mice suggest that oral BH4 therapy can mitigate the toxic effects of hypoxia on the developing brain, particularly improving white matter development .

Protection Against Cell Death

BH4 and GTPCH (GCH1) protect against cell death by ferroptosis, limiting the formation of toxic lipid peroxides. BH4 functions as a potent, diffusible antioxidant that resists oxidative stress and promotes cancer cell survival through angiogenesis .

Hydrogels in Therapeutic Applications

Hydrogels, which are highly hydrated three-dimensional polymeric matrices, are valuable in medical and biomedical fields because of their biocompatibility, chemical modifiability, and physical tunability . They enhance therapeutic efficacy in both cell and non-cell therapy applications .

- ROS-Responsive Hydrogels: These are designed with ROS-sensitive bonds, responding to superoxide radicals, hydroxyl radicals, and hydrogen peroxide. They target environments with high ROS levels, like those in inflammation and neurodegenerative diseases .

Oxidation and its Implications

The oxidation of tetrahydrobiopterin can lead to significant health problems, particularly in the context of cardiovascular function .

- eNOS Uncoupling: Oxidation of BH4 in hypertensive vessels can cause eNOS uncoupling, resulting in increased ROS production and reduced nitric oxide formation .

- NADPH Oxidase Activity: The vascular NADPH oxidase may be an initial source of ROS that leads to the oxidation of BH4 .

Table: Applications of Tetrahydrobiopterin

Future Directions and Challenges

Mecanismo De Acción

(6S)-Tetrahydrobiopterin exerts its effects by acting as a cofactor for various hydroxylase enzymes. These enzymes catalyze the hydroxylation of aromatic amino acids, a critical step in the synthesis of neurotransmitters. The compound binds to the enzyme’s active site, facilitating the transfer of electrons and the incorporation of oxygen into the substrate.

Comparación Con Compuestos Similares

Similar Compounds

Biopterin: The oxidized form of (6S)-Tetrahydrobiopterin.

Dihydrobiopterin: The partially reduced form.

Methyltetrahydrofolate: Another pteridine derivative involved in one-carbon metabolism.

Uniqueness

This compound is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids and its involvement in the synthesis of critical neurotransmitters. Unlike other pteridine derivatives, it is directly involved in the production of nitric oxide, making it essential for cardiovascular health.

Actividad Biológica

(6S)-Tetrahydrobiopterin, commonly referred to as BH4, is a crucial cofactor in various biochemical pathways, particularly in the synthesis of neurotransmitters and nitric oxide. Its biological activity extends beyond its role as a mere cofactor, influencing multiple physiological processes and exhibiting protective properties against various pathological conditions.

1. Biochemical Role and Mechanisms

Cofactor for Enzymatic Reactions

BH4 is essential for the activity of several aromatic amino acid hydroxylases, including:

- Phenylalanine Hydroxylase (PAH) : Converts phenylalanine to tyrosine.

- Tyrosine Hydroxylase (TH) : Converts tyrosine to L-DOPA.

- Tryptophan Hydroxylase (TPH) : Converts tryptophan to serotonin precursors.

These enzymatic reactions are critical for the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are vital for mood regulation, cognition, and overall neurological function .

Nitric Oxide Production

BH4 also plays a significant role in the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS). This process is crucial for maintaining vascular tone and blood pressure regulation. The availability of BH4 is directly linked to the proper functioning of eNOS; deficiency can lead to endothelial dysfunction and cardiovascular diseases .

2. Biological Functions Beyond Cofactor Activity

Recent studies have indicated that BH4 has cytoprotective roles that extend beyond its function as a cofactor. These include:

- Antioxidant Properties : BH4 enhances cellular resistance to oxidative stress by modulating reactive oxygen species (ROS) levels. It has been shown to protect against cellular damage in various models of oxidative stress .

- Inflammation Modulation : BH4 exhibits anti-inflammatory effects by regulating inflammatory pathways, thereby protecting tissues from sustained inflammation .

- Energy Metabolism : BH4 is involved in metabolic pathways that generate energy, contributing to cellular homeostasis .

3. Clinical Implications

Phenylketonuria (PKU)

A deficiency in BH4 leads to hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine due to impaired metabolism. This can result in severe neurological issues if not managed through dietary restrictions or supplementation with BH4 .

Cardiovascular Health

Research has demonstrated that adequate levels of BH4 are crucial for cardiovascular health. Its deficiency is associated with increased risk factors for cardiovascular diseases due to impaired NO production and endothelial dysfunction .

4. Case Studies and Research Findings

5. Conclusion

This compound is a multifaceted compound with significant biological activity that extends beyond its traditional role as a cofactor in enzymatic reactions. Its involvement in neurotransmitter synthesis, nitric oxide production, antioxidant defense, and inflammation modulation highlights its importance in both health and disease. Ongoing research continues to uncover its potential therapeutic applications, particularly in conditions related to metabolic disorders and cardiovascular health.

Propiedades

IUPAC Name |

(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-FKZODXBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860778 | |

| Record name | (6S)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62961-57-3 | |

| Record name | (6S)-Tetrahydrobiopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-TETRAHYDROBIOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES3LB438S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.